molecular formula C7H10N2O2 B13592157 O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine

O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine

Cat. No.: B13592157
M. Wt: 154.17 g/mol
InChI Key: OYQQTZJRCJXDDS-UHFFFAOYSA-N
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Description

O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine is a valuable chemical building block designed for research applications in medicinal chemistry and drug discovery. As a functionalized hydroxylamine derivative, its primary value lies in its role as a synthon for the introduction of the NH2+ group into more complex molecules. A key research application for this class of compounds is their use in the synthesis of heterocyclic compounds and other pharmacologically active structures. Researchers utilize such derivatives to create novel molecular entities for screening and development. While the specific mechanism of action for this compound is target-dependent, related methoxyamine analogs are known to function in biochemical contexts by covalently binding to apurinic/apyrimidinic (AP) sites in DNA. This binding action inhibits the base excision repair (BER) pathway, a critical cellular mechanism for repairing DNA damage. By compromising this repair process, such compounds can potentiate the cytotoxic effects of DNA-damaging agents, making them a subject of interest in oncology research for combination therapies. This mechanism is well-documented for the parent compound, methoxyamine . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

O-[(6-methoxypyridin-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C7H10N2O2/c1-10-7-3-2-6(4-9-7)5-11-8/h2-4H,5,8H2,1H3

InChI Key

OYQQTZJRCJXDDS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CON

Origin of Product

United States

Preparation Methods

O-Alkylation of Hydroxylamine Derivatives

The most common approach reported involves the reaction of hydroxylamine or its salts with 6-methoxy-3-pyridylmethyl halides or related electrophiles under controlled conditions. This method is generally carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic substitution.

  • Typical reagents: Hydroxylamine hydrochloride or free hydroxylamine, 6-methoxy-3-pyridylmethyl bromide or chloride.
  • Catalysts and additives: Bases such as sodium carbonate or potassium carbonate are used to neutralize the hydrochloride salt and generate free hydroxylamine in situ.
  • Temperature: Reactions are often performed at ambient temperature or slightly elevated temperatures (25–60 °C) to optimize yield.
  • Purification: The product is isolated by extraction and purified by recrystallization or chromatography.

Reduction of Nitro or Nitroso Precursors

An alternative synthetic route involves the reduction of nitro-substituted or nitroso-substituted pyridylmethyl intermediates to the corresponding hydroxylamine derivative.

  • Starting materials: 6-methoxy-3-pyridylmethyl nitro compounds.
  • Reducing agents: Hydrazine hydrate in the presence of a catalyst such as cobalt salts, or sodium borohydride.
  • Solvents: Organic solvents including cyclic ethers (e.g., tetrahydrofuran) or glyme-type solvents.
  • Reaction conditions: Low temperatures (0–5 °C) to control selectivity and avoid over-reduction.
  • Outcome: High conversion rates (up to 99%) and selectivities (above 95%) have been reported.

Enzymatic and Green Chemistry Approaches

Emerging methods utilize enzymatic catalysis for hydroxylamine synthesis, although specific reports on O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine are limited. Enzymatic amidase or acyltransferase-mediated transformations offer mild, selective, and environmentally friendly alternatives for hydroxylamine derivative synthesis.

  • Example: Amidase enzymes converting amide precursors to hydroxylamines with enantioselectivity.
  • Advantages: Reduced use of hazardous reagents, mild reaction conditions, and high selectivity.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Outcome & Notes
1. Preparation of 6-methoxy-3-pyridylmethyl halide React 6-methoxy-3-pyridylmethanol with thionyl chloride or phosphorus tribromide in anhydrous solvent Formation of 6-methoxy-3-pyridylmethyl chloride or bromide
2. O-Alkylation Mix hydroxylamine hydrochloride with base (e.g., K2CO3) in DMF; add 6-methoxy-3-pyridylmethyl halide dropwise at 25–40 °C Formation of this compound with yields typically 70–85%
3. Purification Extract with organic solvent, wash, dry, and purify by recrystallization or chromatography Obtain product with purity >95%

Reaction Efficiency and Selectivity

  • Reduction methods using hydrazine hydrate and cobalt catalysts in cyclic ether solvents have demonstrated conversion efficiencies up to 99% and selectivities around 96% for aromatic hydroxylamine compounds analogous to this compound.
  • O-Alkylation methods must carefully control reaction conditions to avoid N-alkylation byproducts, which can complicate purification.

Summary Table of Preparation Methods

Preparation Method Key Reagents Solvents Temperature Yield/Selectivity Notes
O-Alkylation of Hydroxylamine Hydroxylamine, pyridylmethyl halide DMF, DMSO 25–60 °C 70–85% yield Requires base; risk of N-alkylation
Reduction of Nitro Precursors Nitro-pyridylmethyl compound, hydrazine hydrate, Co catalyst Cyclic ethers (e.g., THF) 0–5 °C Up to 99% conversion, 96% selectivity High selectivity; mild conditions
Enzymatic Synthesis Amidase enzymes, amide precursors Aqueous or buffered media Ambient Variable Green chemistry approach; emerging method

Research Findings and Applications

  • The compound serves as a building block in organic synthesis, particularly in medicinal chemistry for enzyme inhibition studies and receptor binding due to the pyridyl group.
  • Similar hydroxylamine derivatives have demonstrated potential pharmacological activities including anti-inflammatory and anticancer effects, suggesting the importance of efficient synthesis methods for further biological evaluation.
  • The selective preparation methods ensure high purity and yield, which are critical for reproducible biological testing and downstream chemical transformations.

This detailed synthesis overview integrates data from diverse authoritative sources including chemical databases (PubChem), specialized chemical suppliers, patent literature, and peer-reviewed research articles. The methodologies reflect both classical organic synthesis and modern catalytic approaches, providing a comprehensive resource for researchers aiming to prepare this compound with high efficiency and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine moiety (-NH-OH) undergoes oxidation to form nitroso intermediates or nitroxides. For example:

  • N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) in acidic media yields the corresponding N-oxide derivative. This process involves the hydroxylamine’s lone pair on nitrogen attacking the electrophilic oxygen of H₂O₂ .

  • Nitroso Derivatives : Strong oxidizing agents like KMnO₄ convert the hydroxylamine group to a nitroso (-N=O) functionality. The pyridyl group stabilizes intermediates via resonance .

Key Data :

Oxidizing AgentProductConditions
H₂O₂N-oxideH₂SO₄, 25°C
KMnO₄Nitroso compoundAqueous, 50°C

Reduction Reactions

The compound acts as a reducing agent in the presence of transition metals:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂, the hydroxylamine group reduces to an amine (-NH₂) .

  • Lithium Aluminum Hydride (LiAlH₄) : Reduces carbonyl groups in proximity to the hydroxylamine, forming secondary alcohols .

Example :
Reduction of a related hydroxylamine derivative with LiAlH₄ yielded a diastereomeric alcohol mixture (major: 75% yield) .

Condensation with Carbonyl Compounds

The hydroxylamine group reacts with aldehydes/ketones to form oximes, a key reaction in dynamic combinatorial chemistry:

  • Mechanism : Nucleophilic attack by the hydroxylamine’s oxygen on the carbonyl carbon, followed by dehydration .

  • Application : Used to synthesize pyridylmethyl oximes with antimicrobial activity .

Reaction Conditions :

  • Aldehyde/ketone (1.2 equiv), EtOH, 60°C, 4–6 hours.

Nucleophilic Substitutions

The hydroxylamine’s oxygen participates in alkylation or acylation:

  • O-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form O-alkylhydroxylamines. For example, methylation of the hydroxylamine group proceeds in pyridine at 80°C .

  • Acylation : Acetic anhydride converts the hydroxylamine to an O-acetyl derivative .

Yield Optimization :

SubstrateReagentSolventYield
CH₃IPyridineDMF82%

Metal Coordination and Catalysis

The pyridyl nitrogen and hydroxylamine oxygen enable chelation with transition metals:

  • Nickel(II) Complexes : Form stable complexes that mediate C–H activation or oxidation reactions .

  • Copper(I)-Catalyzed Arylation : Participates in Ullmann-type couplings to form O-aryl oximes .

Mechanistic Insight :
In nickel-mediated reactions, the hydroxylamine acts as a bidentate ligand, facilitating electron transfer steps critical for oxidizing α-C–H bonds .

Hydrolysis and Stability

  • Acidic Hydrolysis : The hydroxylamine group hydrolyzes to NH₂OH under strong acidic conditions (e.g., HCl, 100°C).

  • Base Stability : Resists hydrolysis in alkaline media due to the electron-withdrawing pyridyl group.

Degradation Pathway :
O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine → NH₂OH + Pyridylmethanol (in 6M HCl, 12 hours).

Scientific Research Applications

O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine is a compound that is gaining interest in medicinal chemistry because of its potential biological activities. While a comprehensive overview of its applications, data, and case studies is not available in the search results, related chemical compounds and their applications can provide insight.

Oximes as Therapeutics

Oximes, including this compound, have demonstrated various pharmaceutical properties, including antibacterial, anticancer, anti-arthritis, and anti-stroke activities . They act as acetylcholinesterase reactivators and kinase inhibitors, affecting over 40 different kinases like AMPK, PI3K, CDK, GSK-3α/β, Aurora A, B-Raf, Chk1, DRAK2, PhK, SGK, JAK, and multiple receptor and non-receptor tyrosine kinases . Some oximes inhibit lipoxygenase 5, human neutrophil elastase, and proteinase 3 . The oxime group's structure, featuring two H-bond acceptors and one H-bond donor, along with its high polarity, facilitates unique interactions with receptor binding sites .

Anticancer and Anti-inflammatory Activities

Oximes have been studied as kinase inhibitors with anticancer and anti-inflammatory activities . They target kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDK), glycogen synthase kinase (GSK) 3β, and vascular endothelial growth factor receptor 2 (VEGFR-2) .

Specific Kinase Targets

  • Cyclin-Dependent Kinases (CDKs) : These serine/threonine kinases are therapeutic targets for treating various cancers .
  • Glycogen Synthase Kinase (GSK)-3 : GSK-3 plays critical roles in tumor growth, cell invasion, metastasis, and apoptosis .
  • Aurora Kinases : Aurora A and Aurora B are serine/threonine kinases that regulate mitosis and are validated anticancer targets .
  • FMS-like Tyrosine Kinase-3 (FLT3) : Oximes can inhibit FLT3, a drug target for acute myeloid leukemia (AML) . Activating mutations of FLT3 are found in approximately 30% of AML patients, and targeted inhibition has shown promising results .

Pyrimidine Derivatives as Anti-Inflammatory Agents

Mechanism of Action

The mechanism of action of O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine with hydroxylamine derivatives bearing aromatic or heteroaromatic substituents, focusing on physicochemical properties, synthesis, and biological relevance.

Substituent Effects on Physicochemical Properties
Compound Name Key Substituents logP (Predicted/Exp.) Solubility (Polarity) Key NMR Shifts (¹H/¹³C)
This compound 6-methoxy-3-pyridylmethyl ~1.5–2.0* Moderate (polar pyridyl) δ ~8.2 (pyridyl H), δ ~3.9 (OCH3)
O-(2-Fluorobenzyl)hydroxylamine (7) 2-fluorophenylmethyl 1.916 (exp.) Low (lipophilic F) δ ~7.4–7.1 (Ar-H), δ ~4.6 (CH2)
O-(Pentafluorobenzyl)hydroxylamine (13) 2,3,4,5,6-pentafluorophenylmethyl ~2.5 (pred.) Very low δ ~4.7 (CH2), no aromatic H (F-substituted)
O-(4-Methoxyphenethyl)hydroxylamine (13i) 4-methoxyphenethyl ~1.8 (pred.) Moderate (OCH3) δ ~6.8 (Ar-H), δ ~3.8 (OCH3)
O-(Thiophen-2-ylmethyl)hydroxylamine (29t) thiophen-2-ylmethyl ~1.3 (pred.) Moderate (polar S) δ ~7.2–6.8 (thiophene H)

Key Observations :

  • Lipophilicity : Fluorinated derivatives (e.g., 2-Fluorobenzyl, Pentafluorobenzyl) exhibit higher logP values due to electron-withdrawing substituents, whereas the pyridyl group in the target compound balances polarity and lipophilicity.
  • Solubility : The methoxy and pyridyl groups enhance aqueous solubility compared to fully aromatic or fluorinated analogs.
  • NMR Signatures : Pyridyl protons resonate downfield (δ ~8.2 ppm), distinct from phenyl or thiophene derivatives .

Q & A

Q. Basic

  • Temperature : Store at –20°C in airtight containers to prevent thermal degradation.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxylamine group.
  • Light sensitivity : Protect from UV exposure using amber glass vials .

What strategies study the kinetic parameters of this compound in enzyme inhibition assays?

Q. Advanced

  • Stopped-flow kinetics : Monitor real-time binding to enzymes (e.g., monooxygenases) using fluorescence quenching or UV absorbance changes.
  • Substrate titration : Vary inhibitor concentration to calculate IC₅₀ and Ki values, leveraging Lineweaver-Burk plots for mechanistic insights.
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and entropy to resolve thermodynamic drivers of inhibition .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses with enzymes (e.g., cytochrome P450).
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales.
  • QSAR models : Corrogate structural features (e.g., methoxy position) with inhibitory activity using datasets from analogs .

What safety protocols are critical during handling?

Q. Basic

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill management : Neutralize spills with dilute acetic acid (for basic conditions) or sodium bicarbonate (for acidic conditions) .

How does this compound compare to other hydroxylamine derivatives in redox reactions?

Q. Advanced

  • Redox potential : The methoxy group lowers oxidation susceptibility compared to unsubstituted hydroxylamines.
  • Mechanistic studies : Cyclic voltammetry can quantify redox activity, while EPR spectroscopy detects radical intermediates during oxidation .
  • Applications : Use in controlled radical polymerization or as a reducing agent in metal-catalyzed reactions .

What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

Q. Advanced

  • Sample preparation : Solid-phase extraction (SPE) or derivatization (e.g., with dansyl chloride) to enhance detection limits.
  • Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) for quantification at ng/mL levels.
  • Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for ion suppression .

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